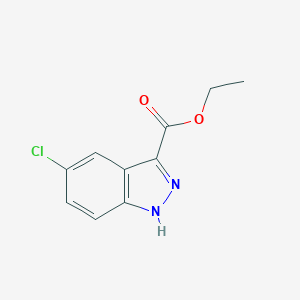
2,6-Diisopropyl-5,5-dimethyl-1,3-dioxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diisopropyl-5,5-dimethyl-1,3-dioxan-4-ol, commonly known as DIPO, is a cyclic ether compound that has gained significant attention in recent years due to its unique chemical properties. DIPO is synthesized using a simple and efficient method, making it an ideal candidate for various scientific applications.
Mécanisme D'action
DIPO is a cyclic ether that has a unique structure, which allows it to interact with various chemical compounds. The mechanism of action of DIPO is not well understood, but it is believed to act as a hydrogen bond donor and acceptor, which enables it to form stable complexes with other molecules.
Biochemical and Physiological Effects:
DIPO has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to the skin and eyes. DIPO is also stable under normal conditions, making it an ideal solvent for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
DIPO has several advantages for lab experiments, including its high purity level, stability, and low toxicity. Additionally, DIPO is an efficient solvent for the extraction and purification of various organic compounds. However, DIPO has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the study of DIPO. One potential application is the use of DIPO as a solvent for the extraction and purification of natural products from plants and other sources. Additionally, DIPO could be investigated for its potential use as a reagent in organic synthesis reactions. Finally, further research is needed to understand the mechanism of action of DIPO and its potential use in the production of pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, DIPO is a cyclic ether compound that has gained significant attention in recent years for its unique chemical properties. DIPO is synthesized using a simple and efficient method and has several potential scientific applications. While the mechanism of action and biochemical effects of DIPO are not well understood, it has been found to be non-toxic and non-irritating. DIPO has several advantages for lab experiments, including its high purity level and stability, but also has some limitations, including its high cost and limited availability. There are several future directions for the study of DIPO, including its use as a solvent for the extraction and purification of natural products and its potential use as a reagent in organic synthesis reactions.
Méthodes De Synthèse
DIPO is synthesized using a three-step process that involves the reaction of 2,6-diisopropylphenol with paraformaldehyde, followed by a reduction reaction using sodium borohydride. The final step involves the reaction of the intermediate product with acetic anhydride. This method yields DIPO with a high purity level of over 95%.
Applications De Recherche Scientifique
DIPO has been extensively studied for its potential use in various scientific applications. It has been found to be an effective solvent for the extraction and purification of various organic compounds. DIPO has also been used as a reagent in organic synthesis reactions, including the preparation of cyclic ethers, lactones, and lactams. Additionally, DIPO has been investigated for its potential use as a chemical intermediate in the production of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
16889-18-2 |
|---|---|
Nom du produit |
2,6-Diisopropyl-5,5-dimethyl-1,3-dioxan-4-ol |
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
5,5-dimethyl-2,6-di(propan-2-yl)-1,3-dioxan-4-ol |
InChI |
InChI=1S/C12H24O3/c1-7(2)9-12(5,6)11(13)15-10(14-9)8(3)4/h7-11,13H,1-6H3 |
Clé InChI |
ZMWJLHAYQAGTQE-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(C(OC(O1)C(C)C)O)(C)C |
SMILES canonique |
CC(C)C1C(C(OC(O1)C(C)C)O)(C)C |
Autres numéros CAS |
16889-18-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



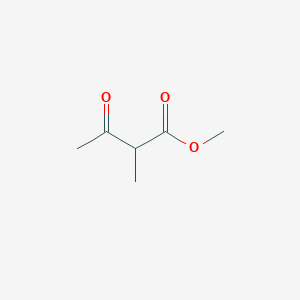
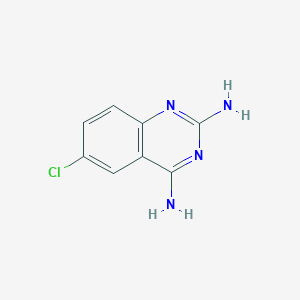
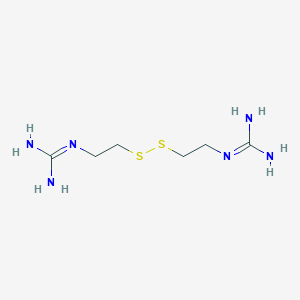
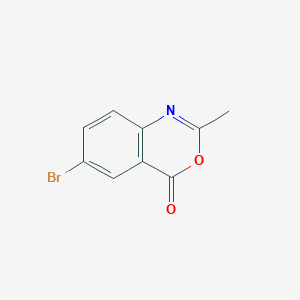
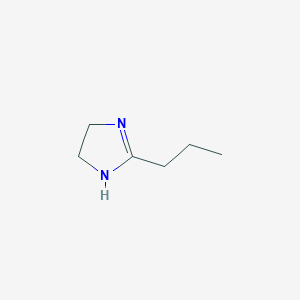
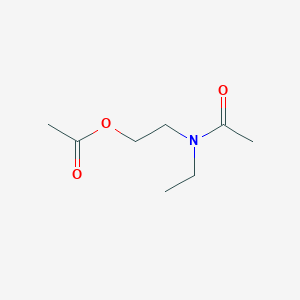

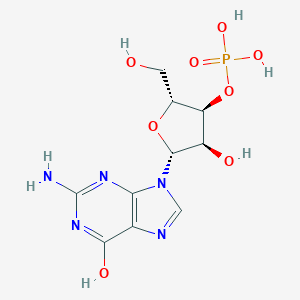

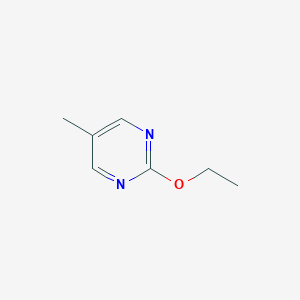

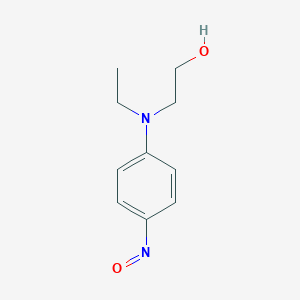
![Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B94380.png)
